molecular formula C21H16N2O2 B14188215 (3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858118-38-4

(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No.: B14188215
CAS No.: 858118-38-4
M. Wt: 328.4 g/mol
InChI Key: RHUUKBANGFFRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group and a phenyl group attached to a pyrrolopyridine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of (3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow techniques to enhance efficiency and reduce costs. The use of automated reactors and advanced purification methods can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure controls. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological outcomes.

Comparison with Similar Compounds

(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities, but differ in the substituents attached to the core.

    Phenylpyridines: These compounds contain a phenyl group attached to a pyridine ring and have diverse applications in medicinal chemistry.

    Indole derivatives: Indole compounds have a similar aromatic structure and are known for their wide range of biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

CAS No.

858118-38-4

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(3-methoxyphenyl)-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C21H16N2O2/c1-25-17-9-5-8-15(10-17)20(24)19-13-23-21-18(19)11-16(12-22-21)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23)

InChI Key

RHUUKBANGFFRNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.